molecular formula C14H21ClN2 B5231888 N-(4-chlorophenyl)-1-propylpiperidin-4-amine

N-(4-chlorophenyl)-1-propylpiperidin-4-amine

Cat. No.: B5231888
M. Wt: 252.78 g/mol
InChI Key: XPVHDSXWTRRAIL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-propylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorophenyl group and a propylamine group. Piperidine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-propylpiperidin-4-amine typically involves the reaction of 4-chlorobenzaldehyde with propylamine to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired piperidine derivative. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Ethanol or methanol

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-propylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium hydroxide in aqueous medium

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids

    Reduction: Formation of secondary amines

    Substitution: Formation of substituted piperidine derivatives

Scientific Research Applications

N-(4-chlorophenyl)-1-propylpiperidin-4-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various piperidine-based compounds.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-propylpiperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1-propylpiperidin-4-amine
  • N-(4-chlorophenyl)-1-methylpiperidin-4-amine
  • N-(4-chlorophenyl)-1-ethylpiperidin-4-amine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other piperidine derivatives. The presence of the 4-chlorophenyl group enhances its binding affinity to certain receptors, while the propylamine group influences its metabolic stability and bioavailability.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-propylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2/c1-2-9-17-10-7-14(8-11-17)16-13-5-3-12(15)4-6-13/h3-6,14,16H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVHDSXWTRRAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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